

## Application Notes and Protocols for Behavioral Assays Using SR 146131

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SR 146131** is a potent, orally available, and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. The activation of the CCK1 receptor, predominantly found in the gastrointestinal tract and specific brain regions, is critically involved in the regulation of satiety, gastrointestinal motility, and anxiety-related behaviors. These application notes provide detailed protocols for utilizing **SR 146131** in key behavioral assays to investigate its effects on feeding behavior, locomotor activity, and anxiety in rodent models.

## Mechanism of Action: CCK1 Receptor Signaling

SR 146131 exerts its effects by binding to and activating the CCK1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CCK1 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events are crucial for the physiological responses mediated by CCK1 receptor activation, including the sensation of satiety and smooth muscle contraction.





Click to download full resolution via product page

Caption: Simplified CCK1 Receptor Signaling Pathway.

## Data Presentation: In Vivo Efficacy of SR 146131

The following table summarizes the quantitative data on the in vivo effects of orally administered **SR 146131** in various animal models.



| Parameter                        | Species  | Effect     | ED50 / Effective<br>Dose | Administration<br>Route |
|----------------------------------|----------|------------|--------------------------|-------------------------|
| Food Intake<br>(Fasted)          | Rat      | Reduction  | From 0.1 mg/kg           | Oral (p.o.)             |
| Food Intake<br>(Fasted)          | Gerbil   | Reduction  | From 0.1 mg/kg           | Oral (p.o.)             |
| Food Intake<br>(NPY-stimulated)  | Rat      | Reduction  | From 0.3 mg/kg           | Oral (p.o.)             |
| Food Intake<br>(Restricted Diet) | Marmoset | Reduction  | From 3 mg/kg             | Oral (p.o.)             |
| Gastric Emptying                 | Mouse    | Inhibition | 66 μg/kg                 | Oral (p.o.)             |
| Gallbladder<br>Emptying          | Mouse    | Inhibition | 2.7 μg/kg                | Oral (p.o.)             |
| Locomotor<br>Activity            | Mouse    | Reduction  | From 0.3 mg/kg           | Oral (p.o.)             |

# Experimental Protocols General Preparation of SR 146131 for Oral Administration

#### Materials:

- SR 146131 powder
- Vehicle (e.g., 0.5% methylcellulose in sterile water, or a mixture of Tween 80 and sterile water)
- Mortar and pestle or appropriate homogenization equipment
- Sterile water
- Vortex mixer



Analytical balance

#### Procedure:

- Calculate the required amount of SR 146131 based on the desired concentration and final volume.
- Weigh the SR 146131 powder accurately.
- If necessary, triturate the powder to a fine consistency using a mortar and pestle.
- Prepare the vehicle solution. For a 0.5% methylcellulose solution, gradually add the
  methylcellulose to sterile water while stirring continuously until fully dissolved. For a Tween
  80-based vehicle, a common concentration is 0.1-0.5% Tween 80 in sterile water.
- Suspend the **SR 146131** powder in a small amount of the vehicle to create a paste.
- Gradually add the remaining vehicle to the paste while vortexing to ensure a homogenous suspension.
- Store the final suspension appropriately, protected from light, and use within the recommended time frame. Always re-vortex the suspension immediately before each administration to ensure uniform dosing.

## **Feeding Behavior Assay (Satiety Test)**

This protocol is designed to assess the effect of **SR 146131** on food intake in fasted rodents.

#### Apparatus:

- Standard rodent cages with wire mesh floors to allow for the collection of spilled food.
- Food hoppers designed to minimize spillage.
- Pre-weighed standard laboratory chow.
- · Water bottles.
- Animal balance.



• Oral gavage needles (size appropriate for the animal).

#### **Experimental Workflow:**



Click to download full resolution via product page

**Caption:** Workflow for the Feeding Behavior Assay.

Procedure:



- Acclimation: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.
- Fasting: Fast the animals overnight (e.g., 16-18 hours) with free access to water.
- Baseline Measurement: On the day of the experiment, record the baseline body weight of each animal.
- Drug Administration: Administer the prepared **SR 146131** suspension or vehicle via oral gavage at the desired dose (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). The volume of administration should be consistent across all animals (e.g., 5-10 ml/kg).
- Food Presentation: Immediately after dosing, place the animals back into their individual cages with a pre-weighed amount of food in the food hopper.
- Data Collection: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
- Data Analysis: Calculate the cumulative food intake (in grams) for each animal at each time point. Data can be expressed as absolute food intake or normalized to body weight.
   Compare the food intake between the SR 146131-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

## **Locomotor Activity Assay (Open Field Test)**

This assay is used to evaluate the effect of **SR 146131** on spontaneous locomotor activity and can also provide insights into anxiety-like behavior.

#### Apparatus:

- Open field arena (e.g., a square or circular arena, typically 40x40 cm for mice, made of a non-reflective material).
- Video camera mounted above the arena.
- Automated video tracking software to analyze animal movement.
- Controlled lighting conditions in the testing room.



#### Experimental Workflow:



Click to download full resolution via product page

Caption: Workflow for the Open Field Test.

#### Procedure:

 Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.



- Drug Administration: Administer SR 146131 or vehicle orally at the desired doses (e.g., 0.3, 1.0, 3.0 mg/kg). The timing of administration before the test should be consistent (e.g., 30-60 minutes) to allow for drug absorption.
- Test Initiation: Gently place the animal in the center of the open field arena.
- Recording: Immediately start the video recording and allow the animal to explore the arena freely for a predetermined duration (e.g., 15-30 minutes).
- Cleaning: Between each trial, thoroughly clean the arena with a 70% ethanol solution to remove any olfactory cues.
- Data Analysis: Use the video tracking software to analyze the following parameters:
  - Total distance traveled: A measure of overall locomotor activity.
  - Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
  - Rearing frequency: A measure of exploratory behavior.
  - Velocity: The speed of movement.
- Statistical Analysis: Compare the parameters between the **SR 146131**-treated groups and the vehicle control group using appropriate statistical tests.

## **Anxiety-Related Behavior Assay (Elevated Plus Maze)**

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.

#### Apparatus:

- Elevated plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (typically 50 cm).
- Video camera positioned above the maze.
- Video tracking software.



• Controlled lighting in the testing room.

#### **Experimental Workflow:**



Click to download full resolution via product page

**Caption:** Workflow for the Elevated Plus Maze Test.

Procedure:



- Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
- Drug Administration: Administer **SR 146131** or vehicle orally at the desired doses. The pretreatment time should be standardized (e.g., 30-60 minutes).
- Test Initiation: Place the animal on the central platform of the maze, facing one of the open arms.
- Recording: Start the video recording and allow the animal to explore the maze for a 5-minute session.
- Cleaning: Clean the maze thoroughly with 70% ethanol between animals.
- Data Analysis: Use video tracking software to quantify the following parameters:
  - Time spent in the open arms vs. closed arms: A key indicator of anxiety. Anxiolytic compounds typically increase the time spent in the open arms.
  - Number of entries into the open arms and closed arms: Provides information on both anxiety and general activity.
  - Total distance traveled: A measure of overall locomotor activity.
- Statistical Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between the drug-treated and vehicle control groups.

## Conclusion

SR 146131 is a valuable pharmacological tool for investigating the role of the CCK1 receptor in the regulation of feeding, locomotor activity, and anxiety. The protocols outlined in these application notes provide a standardized framework for conducting behavioral assays with this compound. Researchers should carefully consider the appropriate animal model, dose range, and timing of administration to ensure the generation of robust and reproducible data. Adherence to these detailed methodologies will facilitate the elucidation of the behavioral pharmacology of SR 146131 and other CCK1 receptor agonists.



• To cite this document: BenchChem. [Application Notes and Protocols for Behavioral Assays Using SR 146131]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682613#behavioral-assays-using-sr-146131]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com